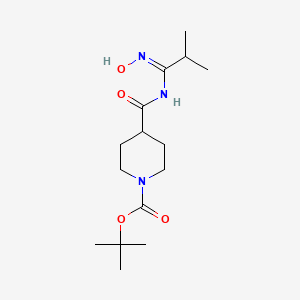

tert-Butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a hydroxyimino carbamoyl substituent at the 4-position.

Properties

Molecular Formula |

C15H27N3O4 |

|---|---|

Molecular Weight |

313.39 g/mol |

IUPAC Name |

tert-butyl 4-[[(Z)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19) |

InChI Key |

HTJRCEYKHUSTMA-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)/C(=N/O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Intermediate Synthesis

The tert-butyl-protected piperidine scaffold serves as the foundational intermediate. A common approach involves:

-

Step 1 : Protection of piperidin-4-ylmethanol with tert-butyl chloroformate to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

-

Step 2 : Oxidation or substitution of the hydroxymethyl group. For instance, sodium hydride-mediated deprotonation followed by nucleophilic substitution with brominated pyridines (e.g., 2-bromo-4-chloro-5-nitropyridine) yields tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate (62% yield) .

Carbamoyl Group Introduction

The carbamoyl moiety is introduced via coupling reactions:

-

Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with 5-chloro-2-hydroxybenzonitrile to form tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate (17 g crude yield) .

-

Acylation : Reaction with 1-hydroxyimino-2-methylpropyl isocyanate under anhydrous conditions (e.g., DMF, 20°C) achieves the target carbamoyl linkage .

Hydroxyimino-2-methylpropyl Functionalization

The hydroxyimino group is typically introduced via oxime formation:

-

Oxime Synthesis : Condensation of 2-methylpropanal with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours yields 1-hydroxyimino-2-methylpropane .

-

Coupling : The oxime is reacted with tert-butyl 4-isocyanatopiperidine-1-carboxylate in THF at 0°C, followed by warming to room temperature (12-hour stirring), achieving the final product .

Key Reaction Conditions and Yields

Purification and Characterization

-

Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (20:1 to 5:1) is standard .

-

Spectroscopic Data :

Challenges and Optimizations

-

Steric Hindrance : Bulky tert-butyl groups necessitate prolonged reaction times (e.g., 24 hours for Mitsunobu reactions) .

-

Oxime Stability : Hydroxyimino groups require inert atmospheres (N2/Ar) to prevent decomposition .

Industrial-Scale Adaptations

-

Grignard Reactions : Large-scale synthesis employs tert-butyl 4-bromopiperidine-1-carboxylate with Grignard reagents (e.g., methylmagnesium bromide) in THF, achieving 80% yield .

-

Continuous Flow Systems : Pilot studies demonstrate enhanced efficiency for photoredox steps, reducing reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Research indicates that tert-butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate exhibits several biological activities, particularly in the context of neuroprotection and enzyme inhibition.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. The compound has shown moderate protective effects against astrocyte cell death induced by amyloid beta 1-42, reducing pro-inflammatory cytokines such as TNF-alpha and free radicals .

Enzyme Inhibition

The compound acts as an inhibitor of:

- β-secretase : Inhibiting amyloidogenesis.

- Acetylcholinesterase : Potentially improving cholinergic signaling in neurodegenerative conditions.

Inhibition studies revealed an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase, indicating significant potency .

Synthesis Pathway

The synthesis of this compound involves several key steps:

- Protection of amine groups.

- Activation of carboxylic acid moieties.

- Coupling reactions to form the desired piperidine derivative.

This synthetic route has been optimized to minimize by-products and improve yield .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound in various contexts:

- Amyloid Beta Aggregation Inhibition : A study demonstrated that this compound significantly inhibits amyloid beta aggregation in vitro, suggesting its potential as a treatment for Alzheimer's disease .

- Neuroprotective Mechanisms : Research indicated that the compound could mitigate oxidative stress in astrocytes, providing insights into its neuroprotective mechanisms against neurodegenerative diseases .

- Pharmacokinetic Studies : Ongoing research is assessing the bioavailability and distribution of this compound in vivo, which is crucial for determining its clinical applicability .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Pharmacological Potential

Biological Activity

Tert-Butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate, often referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.

M4 is characterized by the following chemical formula and properties:

- Chemical Formula : C15H27N3O4

- Molecular Weight : 299.40 g/mol

- Structure : The compound contains a piperidine ring, a tert-butyl group, and a hydroxyimino side chain, which contribute to its biological activity.

Inhibition of Enzymes

M4 has been identified as an inhibitor of key enzymes involved in the pathogenesis of Alzheimer's disease:

- β-secretase 1 : M4 exhibits an inhibitory concentration (IC50) of 15.4 nM against β-secretase 1, which is crucial for the cleavage of amyloid precursor protein (APP) and subsequent amyloid-beta (Aβ) formation .

- Acetylcholinesterase : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, suggesting potential benefits in enhancing cholinergic transmission .

Amyloid Aggregation Inhibition

M4 demonstrates significant inhibition of Aβ aggregation:

- At a concentration of 100 μM, M4 achieves an 85% inhibition of Aβ aggregation, indicating its potential as a therapeutic agent in preventing amyloid plaque formation .

Cytoprotective Effects

In vitro studies have shown that M4 can protect astrocyte cells from Aβ-induced toxicity:

- When astrocytes were treated with Aβ1-42, cell viability dropped to approximately 43.78%. However, co-treatment with M4 improved cell viability to about 62.98%, suggesting a protective effect against neurotoxicity .

In Vivo Studies

In vivo investigations using scopolamine-induced models have provided insights into the efficacy of M4:

- Although M4 showed moderate protective effects in reducing oxidative stress markers like malondialdehyde (MDA), it did not exhibit significant differences when compared to established treatments like galantamine . This raises questions regarding its bioavailability and effectiveness in vivo.

In Vitro Studies

Several studies have highlighted the biological activity of M4 through rigorous experimental setups:

Limitations and Future Directions

While M4 shows promise, several limitations have been noted:

- Bioavailability : The compound's effectiveness in vivo appears limited compared to established treatments, necessitating further investigation into its pharmacokinetics.

- Cytokine Production : Although M4 reduces TNF-α production, it does not significantly alter levels of other inflammatory cytokines like IL-6, indicating a need for comprehensive studies on its immunomodulatory effects .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing tert-butyl 4-((1-(hydroxyimino)-2-methylpropyl)carbamoyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the piperidine ring to enhance stability during subsequent steps. Key steps include:

- Boc protection : Reacting piperidine derivatives with di-tert-butyl dicarbonate under anhydrous conditions to form the Boc-protected intermediate .

- Carbamoylation : Introducing the carbamoyl group via coupling reactions using reagents like carbonyldiimidazole (CDI) or chloroformates. The hydroxyimino moiety is introduced through oxime formation, often employing hydroxylamine derivatives under controlled pH .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the final product. Purity is confirmed via HPLC (>95%) and spectroscopic methods .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.

- Emergency Measures : Immediate access to eye wash stations and emergency showers is mandatory. Contaminated surfaces should be deactivated with ethanol/water mixtures .

- Storage : Store in amber glass bottles at room temperature, away from strong oxidizers and heat sources .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination. This method provides unambiguous bond-length and angle data .

- NMR Spectroscopy : Compare experimental H/C NMR shifts with computational predictions (DFT calculations) to identify discrepancies caused by tautomerism or stereochemical variations .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns inconsistent with expected structures .

- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., de-Boc intermediates) that may skew spectral interpretations .

Advanced: What experimental strategies are effective for studying the compound's interaction with biological targets?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Structural Probes : Utilize the tert-butyl group as an NMR probe (C-labeled analogs) to study binding-induced conformational changes in proteins .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- Chromatography :

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm for the Boc group) .

Advanced: How can environmental degradation pathways of this compound be systematically evaluated?

Methodological Answer:

- Abiotic Degradation :

- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C. Analyze degradation products via LC-MS to identify hydrolysis-sensitive sites (e.g., carbamoyl or ester linkages) .

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation using GC-MS .

- Biotic Degradation :

- Microbial Assays : Use soil slurry systems with LC-MS/MS to track metabolite formation. Assess bioavailability via logP calculations (predicted ~2.5) .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Reagent Optimization : Replace traditional coupling agents (e.g., DCC) with uronium salts (HATU) to enhance carbamoylation efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Catalysis : Introduce Pd-mediated cross-coupling for sterically hindered reactions .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect unreacted starting materials and adjust stoichiometry dynamically .

Basic: How should researchers handle waste generated during synthesis?

Methodological Answer:

- Segregation : Separate halogenated (e.g., DCM) and non-halogenated solvents for disposal.

- Neutralization : Treat acidic/basic waste with appropriate neutralizing agents (e.g., sodium bicarbonate for acids) before disposal.

- Professional Disposal : Contract licensed waste management services for incineration or chemical degradation, adhering to EPA/OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.